(1-Phenylcyclopropyl)boronic acid chemical structure and properties
(1-Phenylcyclopropyl)boronic acid chemical structure and properties
This technical guide provides a comprehensive analysis of (1-Phenylcyclopropyl)boronic acid , a specialized organoboron reagent used in advanced medicinal chemistry for introducing conformationally constrained phenyl-cyclopropyl motifs.
Structure, Synthesis, and Cross-Coupling Methodologies
Executive Summary
(1-Phenylcyclopropyl)boronic acid is a sterically demanding organoboron building block. Unlike simple phenylboronic acids, this molecule features a quaternary carbon center at the point of attachment to boron, introducing significant steric bulk and unique electronic properties. It serves as a critical bioisostere for tert-butyl or gem-dimethyl groups in drug design, offering a rigid scaffold that locks phenyl ring orientation relative to the molecular core. This guide details its physical properties, validated synthesis routes, and optimized protocols for Suzuki-Miyaura cross-coupling, addressing the specific challenges of transmetallation at a quaternary center.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | (1-Phenylcyclopropyl)boronic acid |
| CAS Number | 2755402-62-9 (Note: Often custom synthesized; verify with specific vendor) |
| Structure | A cyclopropane ring geminally substituted with a phenyl group and a boronic acid moiety.[1][2][3][4] |
| Molecular Formula | C₉H₁₁BO₂ |
| Molecular Weight | 162.00 g/mol |
| SMILES | OB(O)C1(C2=CC=CC=C2)CC1 |
| LogP (Predicted) | ~2.15 |
| Physical State | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in non-polar hydrocarbons. |
| pKa | ~8.5 (Boronic acid ionization) |
Synthesis & Manufacturing
Accessing the 1-phenylcyclopropyl motif requires overcoming the steric congestion at the quaternary center. Two primary routes are established: the Simmons-Smith Cyclopropanation (preferred for scale and purity) and Lithium-Halogen Exchange .
Route A: Simmons-Smith Cyclopropanation (Strategic Preference)
This route avoids the formation of elimination byproducts common in the lithiation of tertiary halides. It proceeds via the cyclopropanation of a 1-phenylvinylboronate ester.
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Precursor Formation: Dehydration of acetophenone pinacol boronate or coupling of a vinyl halide.
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Cyclopropanation: Treatment of the vinyl boronate with diiodomethane (CH₂I₂) and Diethylzinc (Et₂Zn) (Furukawa modification).
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Hydrolysis: Conversion of the pinacol ester to the free boronic acid (if required) using NaIO₄/NH₄OAc.
Route B: Lithium-Halogen Exchange
Direct lithiation of 1-phenylcyclopropyl bromide followed by trapping with trimethyl borate.
-
Risk: High probability of
-elimination to form phenylallene or ring opening due to the strain and basicity of the tertiary carbanion.
Visualization: Synthesis Pathways
Caption: Figure 1.[5] The preferred synthetic pathway utilizes a Simmons-Smith cyclopropanation on a vinyl boronate precursor to establish the quaternary center.
Reactivity Profile & Challenges
Steric Hindrance in Cross-Coupling
The primary challenge in using (1-phenylcyclopropyl)boronic acid is the transmetallation step in the Suzuki-Miyaura cycle. The quaternary carbon bonded to boron creates significant steric bulk, retarding the approach of the palladium(II) complex.
-
Consequence: Standard catalysts (e.g., Pd(PPh₃)₄) often fail or require harsh temperatures that lead to protodeboronation.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., PEPPSI-IPr) to facilitate oxidative addition and create a highly active catalyst species that can accommodate the bulky nucleophile.
Protodeboronation Stability
While cyclopropyl boronic acids are generally more stable than their heteroaryl counterparts, the 1-phenyl substituent introduces a benzylic position.
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Mechanism: Under acidic conditions, protonation of the cyclopropane ring or the benzylic position can lead to C-B bond cleavage (protodeboronation), yielding phenylcyclopropane.
-
Mitigation: Maintain basic or neutral conditions. Avoid prolonged heating in protic solvents.
Experimental Protocol: Optimized Cross-Coupling
Objective: Coupling (1-phenylcyclopropyl)boronic acid with an aryl bromide (Ar-Br).
Reagents & Equipment[5][6][7][8]
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Boronic Acid: 1.2 – 1.5 equivalents.
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Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-SPhos G3 precatalyst.
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Base: K₃PO₄ (3.0 equivalents) – Phosphate bases are superior to carbonates for hindered substrates.
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Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).
-
Atmosphere: Argon or Nitrogen (strictly deoxygenated).
Step-by-Step Procedure
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Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), (1-Phenylcyclopropyl)boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Catalyst Addition: Add Pd-SPhos G3 precatalyst (0.02 mmol). Note: If using Pd(OAc)₂/Ligand, premix them in the solvent for 5 mins before addition.
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Solvent & Degas: Add Toluene (4 mL) and Water (0.4 mL). Sparge with Argon for 5 minutes or use freeze-pump-thaw cycling.
-
Reaction: Seal the vial and heat to 100 °C for 12–18 hours.
-
Checkpoint: Monitor by LCMS. Look for the disappearance of Ar-Br. If the reaction stalls, add 0.5 eq more boronic acid.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
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Purification: Flash column chromatography. Note: The product will be non-polar; start with 100% Hexanes/Heptane.
Visualization: Catalytic Cycle for Hindered Substrates
Caption: Figure 2. The catalytic cycle highlights Transmetallation as the critical bottleneck due to the steric bulk of the 1-phenylcyclopropyl group.
Medicinal Chemistry Applications
The 1-phenylcyclopropyl moiety is a high-value structural motif in drug discovery:
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Conformational Restriction: The cyclopropane ring locks the phenyl group into a specific vector, reducing the entropic penalty of binding to a receptor.
-
Metabolic Stability: The cyclopropyl group is often metabolically robust compared to an isopropyl or ethyl chain, blocking potential sites of hydroxylation.
-
Bioisosterism: It acts as a rigid, lipophilic replacement for a tert-butyl group, often improving potency through better shape complementarity.
Example Use Case: In the development of NK1 receptor antagonists or Kinase inhibitors , replacing a flexible benzyl group with a 1-phenylcyclopropyl group often improves selectivity by restricting the rotation of the aromatic ring.
Handling & Safety
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Storage: Store at 2–8 °C under inert atmosphere. Boronic acids can dehydrate to form boroxines (trimers) upon standing; this is reversible with the addition of water/base during the reaction.[6]
-
Hazards: Treat as a general irritant. Avoid inhalation of dust.
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Stability: Stable for months if kept dry. Degrades slowly in solution if exposed to air/light.
References
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Charette, A. B., et al. "Simmons-Smith Cyclopropanation of Alkenylboronates." Journal of the American Chemical Society, 1998. Link
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Barder, T. E., & Buchwald, S. L. "Improved Catalysts for the Suzuki-Miyaura Coupling of Hindered Substrates." Organic Letters, 2004. Link
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Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link
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Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. Link
Sources
- 1. (4-(1-Hydroxycyclopropyl)phenyl)boronic acid | C9H11BO3 | CID 57416393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Custom Synthesis Services | AmBeed [ambeed.com]
- 3. Boric Acids| Ambeed [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
